molecular formula C7H5F3IN B1306715 2-Amino-5-iodobenzotrifluoride CAS No. 97760-97-9

2-Amino-5-iodobenzotrifluoride

Cat. No. B1306715
CAS RN: 97760-97-9
M. Wt: 287.02 g/mol
InChI Key: MAJKZNONEQIIGP-UHFFFAOYSA-N
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Description

2-Amino-5-iodobenzotrifluoride is a compound that is not directly mentioned in the provided papers, but its structural relatives and synthesis methods are discussed. The compound is likely to be an aromatic amine with a trifluoromethyl group and an iodine substituent on the benzene ring. This structure suggests that it could be a useful intermediate in the synthesis of various chemical products, including pharmaceuticals and polymers.

Synthesis Analysis

The synthesis of related compounds involves nucleophilic substitution reactions and catalytic reductions. For instance, a fluorinated diamine monomer was synthesized through the nucleophilic substitution reaction of tert-butylhydroquinone and 2-chloro-5-nitrobenzotrifluoride, followed by catalytic reduction with hydrazine and Pd/C . Similarly, 2-aminobenzothiazoles were synthesized from anilines, sulfur monochloride, and isocyanides with iodine as a catalyst . These methods could potentially be adapted for the synthesis of 2-amino-5-iodobenzotrifluoride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 2-amino-5-iodobenzotrifluoride can be inferred to some extent from studies on similar compounds. For example, the molecular and vibrational structure of 3-aminobenzotrifluoride was investigated using experimental and theoretical methods, including FT-Raman and FT-IR spectroscopy, as well as ab initio and density functional theory (DFT) calculations . These techniques could be applied to 2-amino-5-iodobenzotrifluoride to determine its geometric and electronic structure.

Chemical Reactions Analysis

The chemical reactivity of 2-amino-5-iodobenzotrifluoride can be anticipated based on the reactivity of similar compounds. For instance, 2-aminobenzothiazoles were prepared through cascade reactions involving isothiocyanatobenzenes and amines, with iodine as a catalyst . The presence of the amino and iodine groups in 2-amino-5-iodobenzotrifluoride suggests that it could participate in similar cascade reactions, potentially leading to the formation of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-5-iodobenzotrifluoride can be estimated by examining the properties of structurally related compounds. Fluorinated polyimides derived from similar monomers exhibited high thermal stability, low moisture absorption, and low dielectric constants . These properties suggest that 2-amino-5-iodobenzotrifluoride could impart similar characteristics to polymers when used as a monomer. Additionally, the presence of the trifluoromethyl group could influence the compound's lipophilicity and electronic properties, which are important in drug design and materials science.

Scientific Research Applications

Synthesis and Energetic Properties

2-Amino-5-iodobenzotrifluoride is used in the synthesis of energetic compounds. For instance, it is involved in the preparation of energetic 3-amino-5-R-1,2,4-oxadiazoles through a process that includes iodobenzene diacetate-mediated oxidative cyclization. These compounds demonstrate properties superior to TNT in terms of detonation, with lower impact and friction sensitivities (Tang et al., 2018).

Fluorescence Effects and Biological Activity

2-Amino-5-iodobenzotrifluoride derivatives have been studied for their unique fluorescence effects and biological activities. Research involving derivatives like 2-amino-5-phenyl-1,3,4-thiadiazole has shown interesting dual fluorescence effects and potential as fluorescence probes or pharmaceuticals with antimycotic properties (Budziak et al., 2019).

Photovoltaic Applications

In the field of photovoltaics, derivatives of 2-amino-5-iodobenzotrifluoride like 5-amino-1,3,4-thiadiazole-2-thiol have been utilized to enhance the ionic conductivity of polymer electrolytes in dye-sensitized solar cells. This results in higher power conversion efficiencies, indicating its potential in solar cell applications (Senthil et al., 2017).

properties

IUPAC Name

4-iodo-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3IN/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJKZNONEQIIGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391101
Record name 4-Iodo-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-iodobenzotrifluoride

CAS RN

97760-97-9
Record name 4-Iodo-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Trifluoromethylphenylamine (30 mg, 0.21 mmol) and ICl (1.1 eq, 0.24 mmol, 38.97 mg) were added into methylene chloride. The reaction mixture was stirred for 12 hr. The reaction mixture was purified according to step 2 of Example 8 to give a title compound (25.6 mg, 42.48%).
Quantity
30 mg
Type
reactant
Reaction Step One
Name
Quantity
38.97 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
42.48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Li, S Liu, M Xu, X Pan, N Li, J Zhu, X Zhu - European Polymer Journal, 2020 - Elsevier
… A 50 mL three-necked flask containing magnetic stirring bar was charged with 2-amino-5-iodobenzotrifluoride (2.87 g, 10 mmol), CuI (0.19 g, 1 mmol), K 2 CO 3 (1.38 g, 10 mmol), …
Number of citations: 18 www.sciencedirect.com

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